molecular formula C13H15NO2 B060454 3-(Cyclopentyloxy)-4-methoxybenzonitrile CAS No. 159783-16-1

3-(Cyclopentyloxy)-4-methoxybenzonitrile

Cat. No. B060454
CAS RN: 159783-16-1
M. Wt: 217.26 g/mol
InChI Key: KHBXUQZYMCKLFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of hydroxybenzonitriles to form oxyanions, followed by structural modifications through nucleophilic aromatic substitutions or condensation reactions with other organic compounds. For example, cyclopentenone derivatives, which share a structural resemblance, are synthesized through nickel(0)-mediated [3 + 2] cyclization of alkenyl Fischer carbene complexes and internal alkynes, demonstrating the complexity and versatility in synthesizing such molecules (Barluenga et al., 2007).

Molecular Structure Analysis

Crystal structure determinations of similar compounds reveal the intricacies of their molecular configurations. X-ray crystallography is a primary tool for understanding the three-dimensional arrangement of atoms within these compounds, which aids in the analysis of their chemical behavior and reactivity. For instance, the crystal structure of related benzonitrile derivatives has been established, providing insights into their molecular geometry and intermolecular interactions (Moustafa & Girgis, 2007).

Scientific Research Applications

  • Phosphodiesterase IV Inhibitor Development : Charles et al. (1998) discussed the development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor. This study focused on scalable reaction conditions for pilot-scale synthesis and improvements for safety, economics, and environmental impact in large-scale production (Charles et al., 1998).

  • Nucleophilic Aromatic Substitutions : Giannopoulos et al. (2000) explored tele nucleophilic aromatic substitutions in various benzonitrile compounds, including 3-trichloromethylbenzonitrile, leading to different benzonitrile derivatives. This research contributes to the understanding of aromatic substitution reactions in synthetic chemistry (Giannopoulos et al., 2000).

  • Activation of CN Triple Bond in Benzonitriles : Lausarot et al. (1986) studied the reactions of Ru3(CO)12 with substituted benzonitriles, including p-methoxybenzonitrile, under various conditions. This research provides insights into the activation of CN bonds in benzonitriles and their potential applications in coordination chemistry (Lausarot et al., 1986).

  • Electrochemical Applications : Fabre et al. (1997) investigated the anodic substitution of an electronic conducting polymer, specifically the cyanation of poly[(1,4-dimethoxybenzene)-co-(3-methylthiophene)]. This study contributes to the field of electrochemistry and polymer science (Fabre et al., 1997).

  • Dye-Sensitized Solar Cells : Prakasam et al. (2013) conducted DFT studies on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells. This research contributes to the development of efficient solar cell technologies (Prakasam et al., 2013).

  • Thermodynamic Functions in Spectroscopy : Goel and Agarwal (1982) examined the infrared absorption and Raman spectra of 3- and 4-methoxy benzonitriles. They proposed assignments for fundamental frequencies and computed thermodynamic functions, contributing to the field of molecular spectroscopy (Goel & Agarwal, 1982).

Future Directions

The development of Phosphodiesterase-4 inhibitors, such as 3-(Cyclopentyloxy)-4-methoxybenzonitrile, has been a topic of interest in recent years . These compounds have potential applications in the treatment of various diseases, such as chronic obstructive pulmonary disease. Future research will likely focus on optimizing the synthesis process, understanding the mechanism of action, and exploring potential applications .

Mechanism of Action

Target of Action

The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzonitrile are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . These enzymes play a crucial role in cellular signal transduction pathways. They regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.

Mode of Action

This compound acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and 4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within cells. This leads to a variety of downstream effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. cAMP is a second messenger, involved in the regulation of glycogen, sugar, and lipid metabolism. It activates protein kinase A (PKA), leading to phosphorylation of various proteins, altering their activity and thereby the metabolic pathways they regulate .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the drug in the body over time .

Result of Action

The increase in intracellular cAMP levels due to the action of this compound can have various effects at the molecular and cellular level. These effects depend on the specific cell type and the signaling pathways that are activated. For instance, in some cells, increased cAMP levels can lead to changes in gene expression, cell growth, and differentiation .

properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBXUQZYMCKLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381395
Record name 3-(Cyclopentyloxy)-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159783-16-1
Record name 3-(Cyclopentyloxy)-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (3.82 g) is added to a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (11.0 g) in acetic anhydride (30 mL) and the suspension heated in an oil bath at 100° C. until refluxing starts. The heating is then removed while the exothermic reaction refluxes gently. Heating at 100° C. is then continued for a further 1 hour. The dark solution is concentrated and the crude product dissolved in cyclohexane (200 mL). The solution is washed with 5% sodium bicarbonate solution (2×50 mL), water (2×50 mL) and brine (50 mL), and dried over magnesium sulfate. Upon evaporation, an amber oil (11.8 g) that is purified by flash chromatography (dichloromethane as eluant on silica column) gives 3-cyclopentyloxy-4-methoxybenzonitrile (8.6 g) as a pale yellow oil. [Elemental analysis: C,71.7; H,6.93; N,6.47%; calculated for C13H15NO2 : C,71.87; H,6.96; N,6.45%.].
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3.82 g
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11 g
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30 mL
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Synthesis routes and methods II

Procedure details

3-cyclopentyloxy-4-methoxybenzaldehyde (13.00 g, 59.02 mM) and hydroxylamine hydrochloride (8.46 g, 118.04 mM) were dissolved in pyridine (120 ml) and the resultant mixture was heated to reflux for 23 hours. The solution obtained was cooled to room temperature, water (100 ml) was added, then the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was removed in vacuo to obtain a green oily residue. The residue was purified by flash chromatography (SiO2: eluted by 20% ethyl acetate/hexane). The solvent was removed in vacuo and the resultant product was dried to obtain 3-cyclopentyloxy-4-methoxybenzaldehyde oxime 14.57 g as a colorless oil. The 3-cyclopentyloxy-4-methoxybenzaldehyde oxime (14.57 g) thus obtained was dissolved in acetic acid (130 ml) and the resultant mixture was heated to reflux for 22 hours. The solution obtained was ice cooled, then a saturated sodium hydrogencarbonate solution was added to neutralize it. The solution was extracted with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed in vacuo to obtain a red solid residue. The residue was purified by flash chromatography (SiO2: eluted by 25% ethyl acetate/hexane). The solvent was removed in vacuo and the result dried to obtain 3-cyclopentyloxy-4-methoxybenzonitrile 9.60 g (yield 75.2%) as a yellow-green oil.
Quantity
14.57 g
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reactant
Reaction Step One
[Compound]
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130 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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